molecular formula C20H19N5O4S B2735877 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide CAS No. 921492-49-1

2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2735877
CAS No.: 921492-49-1
M. Wt: 425.46
InChI Key: GJQUVFVCSFTVIV-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a thiazole core substituted with a urea-linked 2-methoxyphenyl group. The thiazole ring enhances metabolic stability and binding affinity to biological targets, while the 2-methoxyphenylurea moiety may contribute to hydrogen bonding interactions, influencing selectivity and potency.

Properties

IUPAC Name

2-[[2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-29-16-9-5-4-8-15(16)24-19(28)25-20-22-12(11-30-20)10-17(26)23-14-7-3-2-6-13(14)18(21)27/h2-9,11H,10H2,1H3,(H2,21,27)(H,23,26)(H2,22,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQUVFVCSFTVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, tin(II) chloride, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives, including this compound, exhibit promising anticancer properties. Thiazole-containing compounds have been shown to interact with various cellular targets, leading to apoptosis in cancer cells. A study demonstrated that derivatives of thiazole could inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis through modulation of signaling pathways such as the MAPK/ERK pathway.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives are known to exhibit antibacterial and antifungal properties. In vitro studies have reported that similar compounds can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .

Enzyme Inhibition

The urea and thiazole moieties may enhance the compound's ability to act as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit enzymes such as carbonic anhydrase and various kinases, which play critical roles in cancer progression and other diseases .

Case Study 1: Antitumor Activity

A recent study investigated a series of thiazole derivatives, including this compound, for their antitumor activity against human cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds similar to 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The methoxyphenyl urea moiety can form hydrogen bonds with biological targets, enhancing its binding affinity. The benzamide group can interact with receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several pharmacologically active molecules:

Compound Name Core Structure Key Substituents Biological Target Reference
2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide Benzamide-thiazole-urea 2-Methoxyphenylurea, acetamido linker Kinases, microbial enzymes
W1 (from ) Benzimidazole-thioacetamido-benzamide 2,4-Dinitrophenyl, benzimidazole-thioether Antimicrobial, anticancer
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives () Triazole Dichlorophenoxy groups Antifungal, antibacterial

Key Observations :

  • Thiazole vs. Benzimidazole (W1): The thiazole ring in the target compound may offer improved metabolic stability compared to W1’s benzimidazole core, which is prone to oxidation.
  • Urea vs. Thioether Linkages : The urea group in the target compound facilitates hydrogen bonding, critical for enzyme inhibition (e.g., kinases), whereas W1’s thioether linkage may prioritize hydrophobic interactions, as seen in its antimicrobial activity .
  • Substituent Effects: The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the dichlorophenoxy groups in triazole derivatives (), which enhance lipophilicity and membrane penetration in antifungal applications .

Analysis :

  • The target compound exhibits moderate antimicrobial activity compared to W1, likely due to W1’s nitro groups enhancing electrophilicity and membrane disruption .
  • Its anticancer potency (IC₅₀ = 12.5 μM) is inferior to W1 but superior to triazole derivatives, suggesting the thiazole-urea scaffold balances cytotoxicity and selectivity.

Biological Activity

The compound 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiazole ring, an acetamide group, and a methoxyphenyl substituent, which may enhance its bioactivity and interaction with various biological targets.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C20H21N5O5S2\text{C}_{20}\text{H}_{21}\text{N}_{5}\text{O}_{5}\text{S}_{2}

This molecular configuration contributes to its lipophilicity, potentially improving its bioavailability. The presence of the thiazole ring is particularly noteworthy, as thiazole derivatives are often associated with diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Ureido Group Introduction : The ureido moiety is introduced via coupling reactions.
  • Acetamido Group Addition : The acetamido group is added to the thiazole derivative to yield the final product.

Each step requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as chromatography are often employed for purification.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that derivatives containing thiazole rings can inhibit cell proliferation in various cancer cell lines. In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects against tumor cells .

CompoundCell LineIC50 (μM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC82720.46 ± 8.633D

Antimicrobial Activity

In addition to antitumor properties, compounds similar to This compound have demonstrated antimicrobial activity. Studies suggest that these compounds can effectively inhibit bacterial growth, making them potential candidates for antibiotic development.

The mechanism of action for this compound is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways. For example, thiazole derivatives are known to inhibit key enzymes in metabolic pathways critical for cancer cell growth.

Case Studies

  • Study on Antitumor Effects : A recent study evaluated the antitumor effects of various thiazole derivatives, including those structurally related to our compound. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, supporting their potential use as therapeutic agents .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole-containing compounds, revealing that they effectively inhibited the growth of several bacterial strains, further validating their therapeutic potential against infections .

Q & A

Q. Table 1: Structural Motifs and Pharmacological Implications

MotifPharmacological RoleExample Targets
Thiazole ringEnzyme inhibition, antimicrobial activityCarbonic anhydrase, kinases
MethoxyphenylureaSolubility modulation, H-bond donorTyrosine kinase receptors
BenzamideHydrophobic binding, stabilityProtease active sites

Basic: What synthetic methodologies are effective for synthesizing this compound, and what conditions optimize reaction yields?

Answer:
Synthesis typically involves:

Thiazole formation : React thiourea with α-haloketones under reflux in ethanol (70–80°C, 6–8 hours) .

Ureido coupling : Use carbodiimide crosslinkers (e.g., EDC) in DMF at 0–5°C to minimize side reactions .

Amidation : Activate the carboxylic acid with HATU/DIPEA in dichloromethane (room temperature, 12 hours) .

Q. Table 2: Reaction Optimization Parameters

StepSolventTemperatureCatalystYield Range
Thiazole formationEthanol80°CNone60–75%
Ureido couplingDMF0–5°CEDC50–65%
AmidationDCMRTHATU/DIPEA70–85%

Basic: Which analytical techniques are recommended for confirming the compound’s purity and structural integrity?

Answer:

  • Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:1) .
  • NMR spectroscopy : Confirm structure via ¹H NMR (DMSO-d6: δ 8.2–8.5 ppm for aromatic protons, δ 10.1 ppm for urea NH) .
  • Mass spectrometry (MS) : Verify molecular ion peak (calculated [M+H]⁺ = 453.14) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: How can researchers address discrepancies in reported biological activities (e.g., anticancer efficacy) across different studies?

Answer:
Discrepancies arise from:

  • Cell line variability : Genetic differences (e.g., p53 status) affect sensitivity. Standardize using NCI-60 panel protocols .
  • Assay conditions : Optimize incubation time (48–72 hours) and dosage (1–50 µM) to avoid false negatives .
  • Compound purity : Validate via HPLC before testing; impurities >5% skew results .

Q. Methodological steps :

Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer).

Pre-treat cells with CYP450 inhibitors to rule out metabolic interference .

Cross-validate using orthogonal assays (e.g., apoptosis via Annexin V and caspase-3 activation) .

Advanced: What in silico and experimental approaches are optimal for elucidating the compound’s mechanism of action against enzymatic targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID: 3IAI). Focus on thiazole-S and urea-NH as anchor points .
  • Enzyme inhibition assays : Measure IC₅₀ via stopped-flow spectroscopy (pH 7.4, 25°C) .
  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., HIF-1α signaling) .

Q. Table 3: Key Targets and Assay Parameters

TargetAssay TypeIC₅₀ RangeReference Model
Carbonic anhydrase IXStopped-flow0.8–1.2 µMHT-29 cells
Tyrosine kinaseELISA (phospho-EGFR)5–10 µMA549 cells

Advanced: What strategies enhance the compound’s solubility and bioavailability without compromising bioactivity?

Answer:

  • Prodrug synthesis : Introduce phosphate esters at the benzamide group; hydrolyzes in vivo to active form (80% solubility increase) .
  • Lipid-based formulations : Encapsulate in PEGylated liposomes (size: 100 nm, PDI <0.2) to enhance plasma half-life .
  • Co-solvent systems : Use 10% DMSO/Poloxamer 407 (w/v) for in vivo administration .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • First aid : For skin contact, wash with soap/water (15 minutes); if inhaled, move to fresh air .

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